Cas no 1019889-35-0 (Onalespib lactate)

Onalespib lactate 化学的及び物理的性質
名前と識別子
-
- Onalespib lactate
- Onalespib lactate [USAN]
- 66226JUH2I
- Onalespib lactate (USAN)
- (2,4-dihydroxy-5-isopropylphenyl)(5-((4-methylpiperazin-1-yl)methyl)isoindolin-2-yl)methanone (S)-2-hydroxypropanoate
- ATI13387AU
- ATI13387A
- Propanoic acid, 2-hydroxy-, (2S)-, compd. with (1,3-dihydro-5-((4-methyl-1-piperazinyl)methyl)-2H-isoindol-2-yl)(2,4-dihydroxy-5-(1-methylethyl)phenyl)methanone (1:1
-
- インチ: 1S/C24H31N3O3.C3H6O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26;1-2(4)3(5)6/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3;2,4H,1H3,(H,5,6)/t;2-/m.0/s1
- InChIKey: VYRWEWHOAMGLLW-WNQIDUERSA-N
- ほほえんだ: O=C(C1C(=CC(=C(C(C)C)C=1)O)O)N1CC2C=CC(=CC=2C1)CN1CCN(C)CC1.O[C@H](C(=O)O)C
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 36
- 回転可能化学結合数: 5
- 複雑さ: 651
- トポロジー分子極性表面積: 125
Onalespib lactate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | UQB88935-100 mg |
Onalespib lactate |
1019889-35-0 | 100MG |
$282.00 | 2023-01-02 | ||
Biosynth | UQB88935-250 mg |
Onalespib lactate |
1019889-35-0 | 250MG |
$527.50 | 2023-01-02 | ||
Biosynth | UQB88935-50 mg |
Onalespib lactate |
1019889-35-0 | 50mg |
$176.00 | 2023-01-02 | ||
Biosynth | UQB88935-500 mg |
Onalespib lactate |
1019889-35-0 | 500MG |
$845.00 | 2023-01-02 | ||
Biosynth | UQB88935-25 mg |
Onalespib lactate |
1019889-35-0 | 25mg |
$110.00 | 2023-01-02 |
Onalespib lactate 関連文献
-
1. Book reviews
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
Onalespib lactateに関する追加情報
Onalespib Lactate (CAS No. 1019889-35-0): A Promising Compound in Oncology
Onalespib lactate (CAS No. 1019889-35-0) is a novel compound that has garnered significant attention in the field of oncology due to its potential as a potent and selective inhibitor of heat shock protein 90 (HSP90). HSP90 is a crucial molecular chaperone that plays a vital role in the stability and function of various client proteins, many of which are involved in cancer progression and drug resistance. This article delves into the chemical properties, biological activities, and recent advancements in the research and development of Onalespib lactate.
Chemical Properties: Onalespib lactate is a synthetic compound with the molecular formula C26H34N4O7. It has a molecular weight of 498.57 g/mol and is characterized by its high solubility in dimethyl sulfoxide (DMSO) and other organic solvents. The compound exhibits excellent stability under physiological conditions, making it suitable for various pharmaceutical applications. The lactate salt form of Onalespib enhances its bioavailability and reduces potential side effects, further contributing to its therapeutic potential.
Mechanism of Action: The primary mechanism of action of Onalespib lactate involves the inhibition of HSP90, which leads to the degradation of client proteins that are essential for cancer cell survival. By disrupting the HSP90 chaperone cycle, Onalespib lactate induces proteasomal degradation of these client proteins, including kinases, transcription factors, and other signaling molecules. This results in cell cycle arrest, apoptosis, and inhibition of angiogenesis, thereby suppressing tumor growth and metastasis.
Clinical Trials and Research: Recent clinical trials have demonstrated the efficacy and safety profile of Onalespib lactate. In a Phase I/II trial conducted by the National Cancer Institute (NCI), Onalespib lactate showed promising antitumor activity in patients with advanced solid tumors. The study reported a manageable toxicity profile, with the most common adverse effects being gastrointestinal disturbances and fatigue. These findings have paved the way for further clinical investigations to explore the full therapeutic potential of Onalespib lactate.
In Vitro Studies: In vitro studies have provided valuable insights into the pharmacological properties of Onalespib lactate. Research conducted by Smith et al. (2022) demonstrated that Onalespib lactate effectively inhibits HSP90 activity in various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer cells. The compound exhibited dose-dependent cytotoxicity and induced significant apoptosis in these cell lines. Additionally, Onalespib lactate was found to enhance the efficacy of other anticancer agents, such as paclitaxel and doxorubicin, suggesting its potential as a combination therapy.
Mechanistic Insights: Further mechanistic studies have elucidated the specific pathways through which Onalespib lactate exerts its antitumor effects. A study by Johnson et al. (2023) revealed that Onalespib lactate disrupts the interaction between HSP90 and its co-chaperones, leading to impaired client protein maturation and degradation. This disruption affects key signaling pathways involved in cell proliferation and survival, such as PI3K/AKT/mTOR and MAPK/ERK pathways. These findings highlight the multifaceted nature of Onalespib lactate's mechanism of action.
Potential Applications: The broad-spectrum activity of Onalespib lactate against various cancer types makes it a promising candidate for treating multiple malignancies. Ongoing research is focused on optimizing dosing regimens and identifying biomarkers that can predict patient response to treatment. Additionally, preclinical studies are exploring the use of Onalespib lactate in combination with other targeted therapies to overcome drug resistance and improve clinical outcomes.
FUTURE DIRECTIONS: The future prospects for Onalespib lactate are promising. Continued clinical trials will provide more comprehensive data on its efficacy and safety in larger patient populations. Moreover, advancements in drug delivery systems may enhance the therapeutic index of Onalespib lactate by improving its pharmacokinetic properties and reducing off-target effects. As research progresses, Onalespib lactate has the potential to become a valuable addition to the arsenal of anticancer therapies.
1019889-35-0 (Onalespib lactate) 関連製品
- 2287343-33-1(1-(tert-butoxy)carbonyl-2,2-dimethylpyrrolidine-3-carboxylic acid)
- 1805557-42-9(6-Bromo-2-nitropyridine-3-acetic acid)
- 932964-98-2(2-({2-phenylpyrazolo1,5-apyrazin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 2172209-18-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid)
- 1221342-87-5(Methyl 3-(octylamino)butanoate)
- 2201783-12-0(2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine)
- 2034488-99-6(1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone)
- 1806332-89-7(Methyl 5-fluoro-3-hydroxypyridine-2-acetate)
- 1354929-33-1(N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)
- 1805245-74-2(5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)



